3-(1H-Indol-1-YL)propan-1-amine
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Overview
Description
3-(1H-Indol-1-YL)propan-1-amine, also known as 3-(1H-indol-1-yl)-1-propanamine, is a chemical compound with the molecular formula C11H14N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological activities and presence in many natural products .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of organic compounds known as 3-alkylindoles . These compounds contain an indole moiety, which carries an alkyl chain at the 3-position . The indole group is a crucial structure in many biological compounds, such as neurotransmitters, and is likely to play a significant role in the compound’s mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-1-YL)propan-1-amine typically involves the reaction of indole with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 3-chloropropylamine attacks the indole ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-1-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
3-(1H-Indol-1-YL)propan-1-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to neurotransmitters and receptor binding due to its structural similarity to tryptamine.
Medicine: Research explores its potential therapeutic effects, including its role in developing drugs for neurological disorders.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Structurally similar, with an indole ring and an amine group.
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation.
Melatonin: A hormone derived from serotonin, regulating sleep-wake cycles.
Uniqueness
3-(1H-Indol-1-YL)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-indol-1-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQNGTJFNCCRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46170-17-6 |
Source
|
Record name | 3-(1H-indol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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